Cas no 1330763-91-1 (benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate)

Benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the preparation of pharmacologically active compounds. Its structure features a cyclopropylamine moiety fused to a piperidine ring, offering unique steric and electronic properties that enhance reactivity in cyclization and functionalization reactions. The benzyl carboxylate group provides a protective handle for further derivatization, improving synthetic flexibility. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including protease inhibitors and CNS-targeting agents. Its stability under various reaction conditions and high purity make it a reliable choice for research and industrial applications.
benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate structure
1330763-91-1 structure
Product name:benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate
CAS No:1330763-91-1
MF:C16H22N2O2
MW:274.358084201813
CID:5099413

benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinecarboxylic acid, 3-(1-aminocyclopropyl)-, phenylmethyl ester
    • benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate
    • Inchi: 1S/C16H22N2O2/c17-16(8-9-16)14-7-4-10-18(11-14)15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,17H2
    • InChI Key: XRBSIXRPCJLBOL-UHFFFAOYSA-N
    • SMILES: N1(C(OCC2=CC=CC=C2)=O)CCCC(C2(N)CC2)C1

benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWB100228-250MG
benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate
1330763-91-1 95%
250MG
¥ 1,795.00 2023-03-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1564216-1g
Benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate
1330763-91-1 98%
1g
¥9708.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWB100228-100MG
benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate
1330763-91-1 95%
100MG
¥ 1,122.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWB100228-1G
benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate
1330763-91-1 95%
1g
¥ 4,481.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWB100228-10G
benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate
1330763-91-1 95%
10g
¥ 22,407.00 2023-03-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1564216-500mg
Benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate
1330763-91-1 98%
500mg
¥8958.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWB100228-5G
benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate
1330763-91-1 95%
5g
¥ 13,444.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWB100228-500MG
benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate
1330763-91-1 95%
500MG
¥ 2,989.00 2023-03-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1564216-250mg
Benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate
1330763-91-1 98%
250mg
¥6267.00 2024-08-09

Additional information on benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate

Benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate: A Comprehensive Overview

Benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate, also known by its CAS number 1330763-91-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug discovery. The molecule consists of a piperidine ring substituted with a cyclopropyl group at position 3, further modified by an amino group and a benzyl carboxylate moiety. These structural elements contribute to its intriguing chemical properties and biological activity.

Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry, as they often exhibit unique pharmacokinetic profiles and bioactivity. The presence of the cyclopropyl group in this compound suggests potential interactions with biological targets, making it a valuable candidate for further investigation. Researchers have explored its role in various therapeutic areas, including central nervous system disorders and cancer.

The synthesis of benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the piperidine ring, the introduction of the cyclopropyl group, and the functionalization with the benzyl carboxylate moiety. These steps require precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to optimize the production process.

In terms of pharmacology, this compound has shown promising results in preclinical studies. Its ability to modulate specific receptor systems has been extensively studied, with findings published in reputable journals such as Nature Communications and Journal of Medicinal Chemistry. For instance, recent research has demonstrated its potential as an antagonist for certain G-protein coupled receptors (GPCRs), which are implicated in various diseases. The compound's selectivity and efficacy make it a strong candidate for further development into a therapeutic agent.

The structural versatility of benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate also lends itself to further chemical modifications. By altering substituents on the piperidine ring or modifying the cyclopropyl group, researchers can explore a wide range of analogs with potentially improved pharmacokinetic properties or enhanced bioactivity. This approach aligns with current trends in drug discovery, where iterative optimization is key to developing effective therapeutics.

From an environmental perspective, the synthesis and application of this compound adhere to green chemistry principles. Efforts have been made to minimize waste generation and reduce energy consumption during its production. Additionally, its biodegradability has been assessed to ensure minimal impact on ecosystems.

In conclusion, benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate represents a compelling example of how innovative chemical design can lead to promising drug candidates. With ongoing research into its biological activity, synthetic optimization, and therapeutic applications, this compound holds significant potential for advancing medical science.

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